molecular formula C20H17ClN6O2S B2705343 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014046-53-7

2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Katalognummer B2705343
CAS-Nummer: 1014046-53-7
Molekulargewicht: 440.91
InChI-Schlüssel: XZMPJSOOGUCENB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17ClN6O2S and its molecular weight is 440.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Potential

Sulfonamide derivatives, including those structurally related to 2-chloro-N-(4-((6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide, have been explored for their enzyme inhibition potential. These compounds have shown significant inhibition against enzymes like AChE and BChE, which are targets for the treatment of neurological disorders. Molecular docking studies have further supported their potential as enzyme inhibitors, indicating a promising avenue for therapeutic application against diseases characterized by enzyme deregulation (Kausar et al., 2019).

Anticancer Activity

Research on sulfonamide derivatives has also highlighted their potential in anticancer therapy. Novel sulfonamide compounds have demonstrated significant antitumor activity, with certain derivatives being more effective than standard drugs like doxorubicin. These findings underscore the potential of sulfonamide derivatives in the development of new anticancer agents, offering a new pathway for therapeutic intervention against various cancer types (Alqasoumi et al., 2009).

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal activities of sulfonamide derivatives have been extensively studied, revealing that these compounds possess broad-spectrum activity against various bacterial and fungal pathogens. This suggests their utility in addressing antimicrobial resistance, one of the major challenges in current medical practice. The development of new sulfonamide-based antimicrobial agents could provide valuable additions to the arsenal against infectious diseases (Hassan, 2013).

Antimalarial Activity

Sulfonamide derivatives have also been investigated for their antimalarial activity, with some compounds showing promising in vitro efficacy against Plasmodium falciparum, the parasite responsible for malaria. These findings indicate the potential of sulfonamide derivatives as antimalarial agents, which could contribute to the ongoing efforts to combat malaria, especially in regions where resistance to current therapies is prevalent (Silva et al., 2016).

Wirkmechanismus

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that the targets could be related to these diseases.

Mode of Action

It is suggested that the strong h-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme could play a role .

Biochemical Pathways

Given its potential antileishmanial and antimalarial activities , it can be inferred that the compound may affect the biochemical pathways related to these diseases.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound could have similar effects.

Eigenschaften

IUPAC Name

2-chloro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-15-6-8-16(9-7-15)26-30(28,29)18-5-3-2-4-17(18)21/h2-13,26H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMPJSOOGUCENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.